molecular formula C13H10FN3O B5719214 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5719214
M. Wt: 243.24 g/mol
InChI Key: IRCCTFJFVTZXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as an inhibitor of protein kinases, which play a crucial role in various cellular processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been reported to act as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of the kinase activity, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as an inhibitor of protein kinases. This makes it a valuable tool for studying various cellular processes that are regulated by protein kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One of the directions is to study its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to explore its use as a tool for studying the role of protein kinases in various cellular processes. Additionally, further research is needed to improve the solubility of this compound in water, which can expand its potential applications in lab experiments.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain the desired product.

properties

IUPAC Name

2-(3-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8-5-13(18)17-12(15-8)7-11(16-17)9-3-2-4-10(14)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCCTFJFVTZXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6154475

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